molecular formula C19H13Cl2N3OS B5038974 (Z)-3-(2,5-dichloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(2,5-dichloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B5038974
M. Wt: 402.3 g/mol
InChI Key: CZWOAGRPWHOJSI-RAXLEYEMSA-N
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Description

(Z)-3-(2,5-dichloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, is characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and a dichloroanilino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-dichloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: The thiazole intermediate can be further reacted with 4-methoxyphenyl isothiocyanate.

    Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of the intermediate with acrylonitrile in the presence of a base.

    Attachment of the Dichloroanilino Group: Finally, the compound can be synthesized by coupling the intermediate with 2,5-dichloroaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The dichloroanilino moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis for the development of more complex molecules.

Biology

In biological research, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound can be explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry

In the industrial sector, it can be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(2,5-dichloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The compound may bind to specific molecular targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,5-dichloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (Z)-3-(2,5-dichloroanilino)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (Z)-3-(2,5-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

(Z)-3-(2,5-dichloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c1-25-15-5-2-12(3-6-15)18-11-26-19(24-18)13(9-22)10-23-17-8-14(20)4-7-16(17)21/h2-8,10-11,23H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWOAGRPWHOJSI-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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